2-(4-Bromophenyl)-5-phenylthiophene 2-(4-Bromophenyl)-5-phenylthiophene
Brand Name: Vulcanchem
CAS No.: 118621-30-0
VCID: VC21292562
InChI: InChI=1S/C16H11BrS/c17-14-8-6-13(7-9-14)16-11-10-15(18-16)12-4-2-1-3-5-12/h1-11H
SMILES: C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)Br
Molecular Formula: C16H11BrS
Molecular Weight: 315.2 g/mol

2-(4-Bromophenyl)-5-phenylthiophene

CAS No.: 118621-30-0

Cat. No.: VC21292562

Molecular Formula: C16H11BrS

Molecular Weight: 315.2 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-5-phenylthiophene - 118621-30-0

Specification

CAS No. 118621-30-0
Molecular Formula C16H11BrS
Molecular Weight 315.2 g/mol
IUPAC Name 2-(4-bromophenyl)-5-phenylthiophene
Standard InChI InChI=1S/C16H11BrS/c17-14-8-6-13(7-9-14)16-11-10-15(18-16)12-4-2-1-3-5-12/h1-11H
Standard InChI Key YMDCOEOZWHXGTM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)Br
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)Br

Introduction

Chemical Identity and Structure

Basic Information

2-(4-Bromophenyl)-5-phenylthiophene is identified by the CAS Registry Number 118621-30-0 . The compound has a molecular formula of C₁₆H₁₁BrS and a molecular weight of 315.23 g/mol . The structure consists of a central thiophene ring with a phenyl substituent at the 5-position and a 4-bromophenyl group at the 2-position, creating a distinctive arrangement that contributes to its chemical reactivity and applications.

Structural Characteristics

The compound's structure features three key components:

  • A five-membered thiophene ring containing one sulfur atom

  • A phenyl group attached at the 5-position of the thiophene ring

  • A 4-bromophenyl group (a phenyl ring with a bromine atom at the para position) attached at the 2-position of the thiophene ring

This specific arrangement creates a conjugated system that contributes to the compound's electronic properties, making it useful in various applications including electronic materials and organic synthesis.

Physical and Chemical Properties

Physical Properties

The physical properties of 2-(4-Bromophenyl)-5-phenylthiophene are summarized in the following table:

PropertyValueSource
Physical State (20°C)Solid
AppearanceWhite to Yellow to Green powder to crystal
Molecular Weight315.23 g/mol
Melting Point189.0 to 193.0°C / 190°C
Alternative Melting Point153-155°C
Maximum Absorption Wavelength315 nm
Density1.4-1.5 g/cm³
SolubilityInsoluble in water, soluble in organic solvents

It is worth noting that there is a discrepancy in the reported melting points across different sources. While one source reports a melting point range of 189.0 to 193.0°C , another source indicates a lower range of 153-155°C . This discrepancy might be attributed to different sample purities or measurement methods.

Chemical Properties

2-(4-Bromophenyl)-5-phenylthiophene demonstrates high chemical stability, with a reported shelf life of up to three years when properly stored . The compound is insoluble in water but readily dissolves in common organic solvents such as ethanol, acetone, and ethyl ether .

The presence of the bromine atom on the phenyl ring makes it particularly useful for further functionalization through various coupling reactions, such as Suzuki and Stille coupling. The thiophene core contributes to its potential in electronic applications due to its electron-rich nature and ability to participate in conjugated systems.

Synthesis Methods

General Synthetic Approaches

While the search results don't provide a specific synthesis method for 2-(4-Bromophenyl)-5-phenylthiophene itself, we can gain insights from the synthesis of similar bromophenyl-containing compounds described in the search results.

For instance, search result describes the synthesis of 4-Bromotriphenylamine, which involves a reaction under nitrogen atmosphere, followed by extraction with dichloromethane, drying over anhydrous Na₂SO₄, and purification by silica column chromatography . Similar approaches might be applicable to the synthesis of 2-(4-Bromophenyl)-5-phenylthiophene, particularly involving palladium-catalyzed cross-coupling reactions.

Related Synthetic Procedures

Another relevant synthesis described in the search results is that of 1-(4-Bromophenyl)-1,2,2-triphenylethylene, which involves a low-temperature reaction setup using n-butyllithium, followed by addition of 4-bromobenzophenone, stirring at room temperature, quenching with ammonium chloride, extraction with dichloromethane, and purification by column chromatography . This approach demonstrates common techniques used in the synthesis of bromophenyl-containing compounds.

Applications and Uses

Pharmaceutical and Chemical Synthesis

2-(4-Bromophenyl)-5-phenylthiophene is widely used as an intermediate for synthesizing a variety of pharmaceuticals, dyes, and other organic compounds . The presence of the bromine atom makes it particularly valuable in cross-coupling reactions for the creation of more complex molecules. Its application extends to the synthesis of thiophene-containing polymers and drugs .

Catalytic Applications

This compound also serves as a catalyst in the production of polymers and as a polymerization inhibitor . Its structure, featuring both aromatic rings and a heterocyclic thiophene core, makes it suitable for these applications by enabling specific interactions with monomers and growing polymer chains.

SizeAvailabilitySource
200 mgStandard stock
1 gAvailable on request
Custom quantitiesAvailable through bulk order requests

Price Considerations

While specific pricing information is limited in the search results, one source indicates a unit price of $71.00 for a 200 mg quantity and $213.00 for a 1 g quantity . Pricing can vary based on quantity, purity, supplier, and current market conditions.

Research Context and Current Developments

Role in Organic Electronics

Thiophene-based compounds, including 2-(4-Bromophenyl)-5-phenylthiophene, have gained significant attention in the field of organic electronics. The conjugated π-electron system of the thiophene core, combined with the electron-withdrawing properties of the bromine substituent, makes this compound potentially useful in the development of organic semiconductors, photovoltaic materials, and other electronic applications.

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